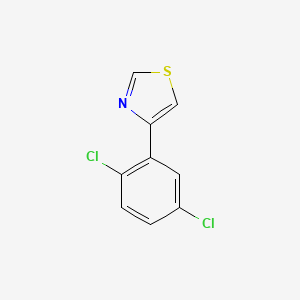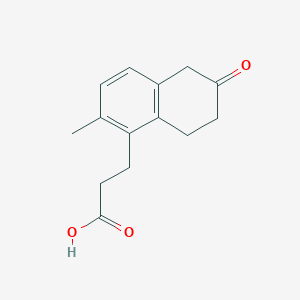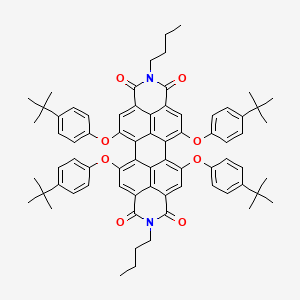![molecular formula C7H11N B12092240 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- CAS No. 943516-56-1](/img/structure/B12092240.png)
3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- is a heterocyclic compound containing nitrogen. This compound is significant in medicinal chemistry due to its role as a key intermediate in the synthesis of various antiviral medications, including boceprevir and pf-07321332 . Its unique bicyclic structure makes it a valuable scaffold in drug design and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- can be achieved through several methods. One notable method involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The final step involves intramolecular cyclopropanation using ruthenium (II) catalysis .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The Gabriel synthesis is also employed in some industrial processes to achieve gram-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their biological activities and potential therapeutic uses.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- involves its interaction with specific molecular targets. In the case of antiviral drugs, it acts as a protease inhibitor, blocking the activity of viral proteases essential for viral replication. This inhibition disrupts the viral life cycle, preventing the virus from multiplying .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another compound with a similar bicyclic structure but different functional groups.
3-Azabicyclo[3.1.0]hex-3-ene: A structural isomer with a different position of the double bond.
Uniqueness
3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- is unique due to its specific bicyclic structure and the presence of dimethyl groups, which confer distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of important antiviral drugs further highlights its significance in medicinal chemistry .
Eigenschaften
CAS-Nummer |
943516-56-1 |
|---|---|
Molekularformel |
C7H11N |
Molekulargewicht |
109.17 g/mol |
IUPAC-Name |
6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C7H11N/c1-7(2)5-3-8-4-6(5)7/h3,5-6H,4H2,1-2H3 |
InChI-Schlüssel |
LJCZYRLHQVSPNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2C1C=NC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092157.png)

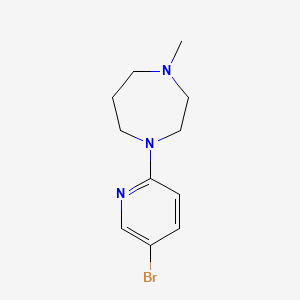




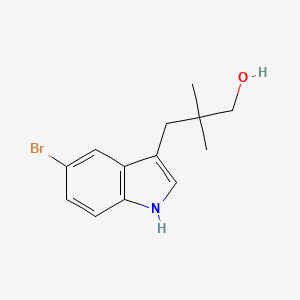
![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,3'-diyl)bis(diphenylphosphine)](/img/structure/B12092229.png)
![3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12092234.png)

